N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]acetamide
Description
N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The unique structure of this compound, which includes a benzenesulfonyl group attached to a pyrrole ring, makes it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-13-14(2)21(16-9-7-8-10-16)19(20-15(3)22)18(13)25(23,24)17-11-5-4-6-12-17/h4-6,11-12,16H,7-10H2,1-3H3,(H,20,22) |
InChI Key |
AQSTYPKWORIZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C)C3CCCC3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE typically involves multiple steps. One common method includes the base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives . This reaction is driven to completion using a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and involves the use of 1,2-dichloroethane (DCE) as both a solvent and a reactant . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor growth and proliferation, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE can be compared with other benzenesulfonamide derivatives, such as:
N-(BENZENESULFONYL)-2-METHYL-1H-PYRROLE: Similar structure but lacks the cyclopentyl group, which may affect its biological activity.
N-(BENZENESULFONYL)-1-CYCLOHEXYL-4,5-DIMETHYL-1H-PYRROLE: Contains a cyclohexyl group instead of a cyclopentyl group, which can influence its chemical reactivity and biological properties.
The uniqueness of N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE lies in its specific structural features, which contribute to its distinct chemical and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
